molecular formula C21H19N5O2 B2834469 9-(4-methoxyphenyl)-6-phenyl-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one CAS No. 923185-37-9

9-(4-methoxyphenyl)-6-phenyl-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one

Cat. No.: B2834469
CAS No.: 923185-37-9
M. Wt: 373.416
InChI Key: LAIASUJDSCEHFO-UHFFFAOYSA-N
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Description

9-(4-Methoxyphenyl)-6-phenyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-methoxyphenyl)-6-phenyl-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This method uses fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . Another method involves the use of copper-mediated tandem C(sp2)–H amination to provide quinazolinones from N-(quinolin-8-yl)benzamide and amidine hydrochlorides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can target the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Oxidation of the methoxyphenyl group can lead to the formation of quinones.

    Reduction: Reduction of the quinazoline ring can yield dihydroquinazoline derivatives.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 9-(4-methoxyphenyl)-6-phenyl-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one involves its interaction with various molecular targets. The compound can induce cell cycle arrest and apoptosis in cancer cells by increasing the accumulation of intracellular reactive oxygen species (ROS). This leads to oxidative stress and subsequent cell death . Additionally, the compound can inhibit specific enzymes and signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(4-Methoxyphenyl)-6-phenyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one is unique due to its tetrahydrotetrazoloquinazoline structure, which provides a distinct set of chemical and biological properties. Its ability to interact with multiple molecular targets and induce oxidative stress in cancer cells sets it apart from other similar compounds.

Properties

IUPAC Name

9-(4-methoxyphenyl)-6-phenyl-5,6,7,9-tetrahydro-4H-tetrazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-28-16-9-7-14(8-10-16)20-19-17(22-21-23-24-25-26(20)21)11-15(12-18(19)27)13-5-3-2-4-6-13/h2-10,15,20H,11-12H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIASUJDSCEHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=NN=NN25
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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